Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a fluorophenyl group at the 1-position of the pyrazole ring. The fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing anti-inflammatory, analgesic, and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and reactivity. These properties make it more suitable for specific applications in medicinal chemistry and material science .
Biological Activity
Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative is characterized by a unique structural framework that includes a fluorophenyl substituent, which is known to enhance lipophilicity and modulate biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C12H11FN2O2 |
Molecular Weight | 234.23 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
The compound features a pyrazole ring with an ethyl ester group and a fluorophenyl substituent at the 3-position, contributing to its diverse biological activities.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have shown promising results as inhibitors of BRAF(V600E) and other oncogenic targets. This compound may possess similar properties due to its structural analogies with established antitumor agents .
- Anti-inflammatory Effects : These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
- Antibacterial and Antifungal Activities : Studies have demonstrated that various pyrazole derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens, indicating their utility in infectious disease management .
Structure-Activity Relationships (SAR)
The presence of the fluorine atom in the structure enhances the compound's lipophilicity, which is critical for biological activity. The SAR studies suggest that modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity against different biological targets. For instance, compounds with additional electron-withdrawing groups often show improved binding affinities .
Antitumor Efficacy
In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that this compound effectively reduced cell viability in a dose-dependent manner against melanoma cells expressing BRAF mutations, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound involved assessing its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This compound demonstrated significant inhibition of nitric oxide synthase activity, suggesting its potential role in managing inflammatory responses .
Antimicrobial Action
In evaluating antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .
Properties
IUPAC Name |
ethyl 1-(3-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLLGNVSOVCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566688 | |
Record name | Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-75-2 | |
Record name | Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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